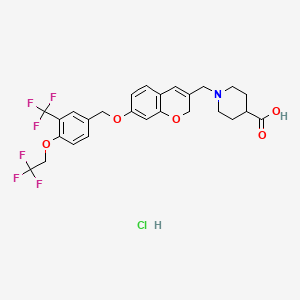

ASP1126

Description

BenchChem offers high-quality ASP1126 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ASP1126 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H26ClF6NO5 |

|---|---|

Molecular Weight |

581.9 g/mol |

IUPAC Name |

1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C26H25F6NO5.ClH/c27-25(28,29)15-38-22-4-1-16(10-21(22)26(30,31)32)13-36-20-3-2-19-9-17(14-37-23(19)11-20)12-33-7-5-18(6-8-33)24(34)35;/h1-4,9-11,18H,5-8,12-15H2,(H,34,35);1H |

InChI Key |

LLYLBEQEAUKJEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC3=C(C=C(C=C3)OCC4=CC(=C(C=C4)OCC(F)(F)F)C(F)(F)F)OC2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to SF1126: A Pan-PI3K Inhibitor Prodrug with Dual Antitumor and Antiangiogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many human cancers. This has made the PI3K/AKT/mTOR axis a prime target for therapeutic intervention. SF1126 is a novel, water-soluble prodrug of the pan-PI3K inhibitor LY294002. It is designed to overcome the poor pharmacological properties of its parent compound by being conjugated to an RGD-containing tetra-peptide, which targets integrins expressed on tumor vasculature and cancer cells. This targeted delivery mechanism enhances the therapeutic index of the active compound, leading to potent antitumor and antiangiogenic effects. This technical guide provides an in-depth overview of SF1126, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction: The Rationale for Targeting the PI3K Pathway

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, driven by mutations in key components like PIK3CA and loss of the tumor suppressor PTEN.[1] This pathway plays a central role in promoting cell proliferation, survival, and metabolic reprogramming in cancer cells.[2] Furthermore, activation of the PI3K pathway in tumor cells can stimulate the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis, by both hypoxia-inducible factor 1 (HIF-1)-dependent and independent mechanisms.[3][4] The binding of VEGF to its receptors on endothelial cells also activates the PI3K pathway within these cells, which is crucial for their migration and the formation of new blood vessels.[4] Therefore, a pan-PI3K inhibitor that can simultaneously block this pathway in both tumor and endothelial cells holds the promise of a dual therapeutic effect: direct antitumor activity and inhibition of angiogenesis.

SF1126 was developed as a clinically viable pan-PI3K inhibitor.[5][6] It is a prodrug of LY294002, a potent but pharmacologically challenging pan-PI3K inhibitor.[5] The conjugation of LY294002 to an RGD peptide in SF1126 allows for targeted delivery to integrins, which are overexpressed on many tumor and endothelial cells, thereby increasing the local concentration of the active drug at the tumor site.[5][7]

Mechanism of Action

Upon administration, the SF1126 prodrug is hydrolyzed, releasing the active pan-PI3K inhibitor, SF1101 (LY294002).[7] SF1101 competitively inhibits the ATP-binding site of all class I PI3K isoforms (α, β, γ, and δ), as well as other members of the PI3K superfamily like mTOR and DNA-PK.[7] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to the deactivation of downstream effectors, most notably the serine/threonine kinase AKT. The inhibition of the PI3K/AKT/mTOR pathway by SF1126 results in:

-

Antitumor Activity: Induction of cell cycle arrest and apoptosis in tumor cells.[8]

-

Antiangiogenic Activity: Suppression of HIF-1α and VEGF production, leading to a decrease in tumor-induced angiogenesis.[5]

Data Presentation

In Vitro Efficacy: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SF1126 in various cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Cancer | Not specified, but potent inhibition shown | [8] |

| Hep3B | Hepatocellular Carcinoma | 5.05 | [9] |

| HepG2 | Hepatocellular Carcinoma | 6.89 | [9] |

| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [9] |

| Huh7 | Hepatocellular Carcinoma | 2.14 | [9] |

| SUDHL-4 | B-cell Non-Hodgkin's Lymphoma | 3.28 | [8] |

| TMD-8 | B-cell Non-Hodgkin's Lymphoma | 1.47 | [8] |

In Vivo Efficacy: Xenograft Models

SF1126 has demonstrated significant tumor growth inhibition in various preclinical xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| HT-29 | Colorectal Cancer | Subcutaneous administration | Significant inhibition | [8] |

| V-Ha-Ras transgenic mouse | Glioma | 50 mg/kg, s.c., every other day for 3 weeks | Significant retardation of tumor growth | [5] |

| A673 | Ewing Sarcoma | 50 mg/kg, 6 days/week for 30 days | Significant reduction in tumor volume | [6] |

| LLC | Lewis Lung Carcinoma | 50 mg/kg, 3 times a week | Significant blockade of tumor growth | [10] |

| B16F10 | Melanoma | 50 mg/kg, daily for 15 days | 60% reduction in metastatic nodules | [10] |

Clinical Trial Data: Phase I Study in Advanced Solid Tumors and B-cell Malignancies

A Phase I clinical trial evaluated the safety, pharmacokinetics, and preliminary efficacy of SF1126 in patients with advanced solid tumors and B-cell malignancies.[9]

| Parameter | Finding | Reference |

| Patient Population | 44 patients with advanced solid tumors and B-cell malignancies | [9] |

| Dose Escalation | 9 dose levels from 90 to 1110 mg/m²/day | [9] |

| Maximum Tolerated Dose (MTD) | Not reached; Maximum Administered Dose (MAD) was 1110 mg/m² | [9] |

| Safety Profile | Generally well-tolerated, with most toxicities being grade 1 and 2. A single DLT (diarrhea) was observed at 180 mg/m². | [9] |

| Pharmacokinetics | SF1126 is rapidly cleared post-infusion. The active hydrolysis product (LY294002/SF1101) has a half-life of approximately 1.1-1.5 hours. Dose-proportional Cmax and AUC were observed. | [4][9] |

| Efficacy | Stable disease (SD) was the best response in 19 of 33 (58%) evaluable patients. A patient with chronic lymphocytic leukemia (CLL) who had progressed on rituximab achieved SD with SF1126 alone and a significant response in combination with rituximab. | [9] |

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of SF1126 on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

SF1126

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of SF1126 in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of PI3K Pathway Proteins

This protocol is for assessing the effect of SF1126 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

-

Cancer cell lines

-

SF1126

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of SF1126 for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of the antitumor efficacy of SF1126 in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

SF1126

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer SF1126 (e.g., by intraperitoneal or subcutaneous injection) at the desired dose and schedule. Administer the vehicle control to the control group.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Endothelial Cell Tube Formation Assay

This assay assesses the in vitro antiangiogenic activity of SF1126.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

96-well plate

-

SF1126

-

Calcein AM (for visualization)

-

Fluorescence microscope

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of SF1126 or a vehicle control.

-

Seed the HUVECs onto the Matrigel-coated wells (e.g., 1-2 x 10⁴ cells/well).

-

Incubate for 4-18 hours at 37°C to allow for the formation of capillary-like structures (tubes).

-

Visualize and photograph the tube network using a phase-contrast microscope.

-

For quantification, the total tube length or the number of branch points can be measured using image analysis software. Alternatively, cells can be labeled with Calcein AM for fluorescent imaging.

Mandatory Visualizations

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of SF1126.

Caption: A general experimental workflow for evaluating a pan-PI3K inhibitor.

Caption: The dual mechanism of action of SF1126 leading to tumor growth inhibition.

Conclusion

SF1126 represents a promising therapeutic strategy for a broad range of cancers due to its dual action against both tumor cells and the tumor vasculature. By targeting the central PI3K/AKT/mTOR signaling pathway, it effectively inhibits key processes of cancer progression. The prodrug design of SF1126 successfully addresses the pharmacological limitations of its active component, LY294002, allowing for targeted delivery and improved tolerability. Preclinical and early clinical data support the continued development of SF1126 as a viable anticancer agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the evaluation and understanding of pan-PI3K inhibitors.

References

- 1. rsc.org [rsc.org]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. Anti-tumor effect of a novel PI3-kinase inhibitor, SF1126, in 12 V-Ha-Ras transgenic mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of SF1126 in Cancer Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract: SF1126 is a first-in-class, integrin-targeted prodrug that, upon systemic administration, is converted to its active form, LY294002 (also referred to as SF1101).[1][2] This compound was engineered to improve the poor solubility and short half-life of LY294002, making it a viable clinical candidate.[2][3] SF1126 functions as a multi-kinase inhibitor, primarily targeting key nodes in oncogenic signaling pathways that are frequently dysregulated in cancer. This document provides a comprehensive overview of the molecular targets of SF1126, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Molecular Targets of SF1126

SF1126 is characterized as a pan-inhibitor, affecting multiple critical signaling proteins and pathways. Its primary targets include the Phosphoinositide 3-Kinase (PI3K) family, the mammalian Target of Rapamycin (mTOR), DNA-dependent Protein Kinase (DNA-PK), and Bromodomain-containing protein 4 (BRD4).[1][4][5]

1.1. The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its hyperactivation is a common feature in many human cancers.[6][7][8] SF1126, through its active metabolite LY294002, is a potent pan-PI3K inhibitor, targeting all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ).[1][2]

-

PI3K Inhibition: By inhibiting PI3K, SF1126 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

-

Downstream Effectors: Inhibition of the PI3K/AKT axis leads to a cascade of downstream effects, including:

-

Reduced AKT Phosphorylation: Studies consistently show that SF1126 treatment leads to a significant decrease in the phosphorylation of AKT at key residues like Serine 473 (p-AKT).[2][9]

-

mTOR Complex Inhibition: SF1126 directly inhibits mTOR, a member of the PI3K-related kinase (PIKK) superfamily.[1][3] This dual inhibition of PI3K and mTOR effectively shuts down signaling through both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4]

-

Suppression of mTORC1 Substrates: The inhibition of mTORC1 is evidenced by the decreased phosphorylation of its key substrates, including p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1).[5][9] This suppression disrupts protein synthesis and cell growth.

-

1.2. Bromodomain and Extra-Terminal (BET) Family Proteins

Recent evidence has identified SF1126 as a dual PI3K-BRD4 inhibitor.[4][5][7] BRD4 is an epigenetic reader protein that plays a critical role in the transcription of key oncogenes.

-

BRD4 Inhibition: By targeting BRD4, SF1126 disrupts the transcriptional machinery responsible for expressing major cancer drivers.

-

Downregulation of BRD4 Targets: Treatment with SF1126 has been shown to downregulate the expression of critical BRD4 target proteins, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1.[4][7]

1.3. Other Key Kinase Targets

-

DNA-PK: As a member of the PIKK family, DNA-PK is also inhibited by SF1126.[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. Its inhibition can sensitize cancer cells to DNA-damaging agents.

-

MAPK/ERK Pathway: While PI3K is the primary target, SF1126 also demonstrates an inhibitory effect on the MAPK/ERK pathway, as evidenced by the inhibition of phospho-ERK.[9][10] This suggests a broader impact on cell proliferation and survival signaling.

-

p38 MAP Kinase: In colorectal cancer (CRC) cells, SF1126 has been shown to activate p38 signaling, which contributes to its cytotoxic and apoptotic effects.[4][7] This action appears to be unique to SF1126 and not a feature of combined treatment with separate PI3K and BRD4 inhibitors.[7]

1.4. Integrin Targeting Mechanism

A unique feature of SF1126 is its conjugation to an Arginine-Glycine-Aspartic acid-Serine (RGDS) peptide.[2][7] This peptide targets integrins, such as αvβ3 and α5β1, which are often overexpressed on tumor cells and tumor vasculature.[2][9] This targeting mechanism is designed to increase the local concentration of the active drug within the tumor microenvironment, thereby enhancing its anti-tumor and anti-angiogenic efficacy while potentially reducing systemic toxicity.[2][8]

Caption: SF1126 mechanism of action from cell surface targeting to intracellular effects.

Quantitative Data: In Vitro Cytotoxicity

SF1126 has demonstrated potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) | Citation |

| Hep3B | Hepatocellular Carcinoma | 5.05 | 48 | [5] |

| HepG2 | Hepatocellular Carcinoma | 6.89 | 48 | [5] |

| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | 48 | [5] |

| Huh7 | Hepatocellular Carcinoma | 2.14 | 48 | [5] |

Downstream Cellular Effects

The multi-targeted inhibition by SF1126 culminates in several key anti-cancer outcomes:

-

Induction of Apoptosis: SF1126 treatment leads to a significant increase in apoptosis. This is demonstrated by an increase in the cleavage of Caspase-3, a key executioner caspase, and confirmed by TUNEL and Histone DNA ELISA assays.[4][7][9]

-

Cell Cycle Arrest: The compound causes cell cycle arrest, typically at the G0/G1 phase, which is consistent with the downregulation of cell cycle promoters like Cyclin D1.[5][7]

-

Anti-Angiogenic Activity: SF1126 potently inhibits angiogenesis.[2][9] This is achieved by blocking the hypoxic stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequently reducing the production of Vascular Endothelial Growth Factor (VEGF).[8][9] In vivo studies confirm this with a marked decrease in tumor microvessel density.[9][11]

Detailed Experimental Protocols

The characterization of SF1126's activity relies on a set of standard and specialized biochemical and cellular assays.

4.1. Western Blot Analysis for Protein Phosphorylation and Expression

This protocol is used to detect changes in the levels of total and phosphorylated proteins within key signaling pathways (e.g., p-AKT, p-ERK, HIF-1α).

-

Cell Lysis: Cancer cells, treated with various concentrations of SF1126 for specified times, are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-BRD4, anti-c-Myc) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Standard workflow for Western Blot analysis of SF1126 target modulation.

4.2. Cell Viability and Proliferation Assays (MTT / BrdU)

These assays quantify the effect of SF1126 on cell survival and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[9]

-

Treatment: Cells are treated with a range of SF1126 concentrations for 24, 48, or 72 hours.

-

MTT Assay:

-

MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

The supernatant is removed, and DMSO is added to dissolve the crystals.

-

Absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

-

-

BrdU ELISA Assay:

-

BrdU labeling solution is added to the cells for a few hours to be incorporated into the DNA of proliferating cells.

-

Cells are fixed, and an anti-BrdU antibody conjugated to a peroxidase enzyme is added.

-

A substrate solution is added, and the colorimetric reaction is measured with a spectrophotometer.

-

4.3. Apoptosis Detection Assays

These methods confirm that cell death occurs via apoptosis.

-

Cleaved Caspase-3 Staining:

-

Treated cells are fixed and permeabilized.

-

Cells are incubated with an antibody specific for cleaved Caspase-3.[9]

-

A fluorescently labeled secondary antibody is used for detection via flow cytometry or fluorescence microscopy.

-

-

TUNEL Staining:

-

This method detects DNA fragmentation, a hallmark of apoptosis.

-

Treated cells are fixed and permeabilized.

-

The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

The labeled DNA is then visualized by fluorescence microscopy.[4]

-

4.4. In Vivo Tumor Xenograft Studies

This protocol assesses the anti-tumor efficacy of SF1126 in a living organism.

-

Cell Implantation: An appropriate number of cancer cells (e.g., HT-29 or MM.1R) are suspended in a medium like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[4][9]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives SF1126 via a clinically relevant route (e.g., intravenous or subcutaneous administration) at a specified dose and schedule (e.g., 50 mg/kg, 3 times per week).[7][11]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (PCNA) and microvessel density (CD31).[9]

Caption: Workflow for assessing the in vivo anti-tumor efficacy of SF1126.

Conclusion

SF1126 is a rationally designed multi-kinase inhibitor that simultaneously targets several critical nodes in cancer cell signaling. Its ability to act as a dual PI3K/BRD4 inhibitor, coupled with its inhibition of mTOR and DNA-PK, provides a multi-pronged attack on tumor proliferation, survival, angiogenesis, and transcriptional addiction. The integrin-targeting RGDS peptide moiety further enhances its therapeutic potential by concentrating the active compound at the tumor site. The extensive preclinical data, supported by the detailed methodologies described herein, establish SF1126 as a significant compound in the landscape of targeted cancer therapies.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ashpublications.org [ashpublications.org]

- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 8. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-tumor effect of a novel PI3-kinase inhibitor, SF1126, in (12) V-Ha-Ras transgenic mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

SF1126: A Pan-PI3K Inhibitor Targeting Tumor Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of this process. SF1126, a novel prodrug of the pan-PI3K inhibitor LY294002, has emerged as a promising anti-cancer agent with potent anti-angiogenic properties. This technical guide provides a comprehensive overview of the mechanism of action of SF1126 in inhibiting tumor angiogenesis, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

SF1126 is a conjugate of the pan-PI3K inhibitor LY294002 and an RGD (arginine-glycine-aspartic acid) peptide.[1] This design enhances the drug's solubility and allows for targeted delivery to tumor cells and vasculature expressing specific integrins.[1] By inhibiting all class IA PI3K isoforms, SF1126 effectively blocks the downstream signaling cascade that promotes angiogenesis.[2] Preclinical studies have demonstrated its efficacy in reducing tumor growth and vascularity across various cancer models.[2][3]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The anti-angiogenic effect of SF1126 is primarily mediated through its inhibition of the PI3K/Akt/mTOR pathway. This pathway, when activated in cancer cells, leads to the upregulation of key angiogenic factors, most notably hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[4]

Downregulation of HIF-1α

Under hypoxic conditions characteristic of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, including VEGF.[4] SF1126, by inhibiting PI3K, prevents the activation of Akt and mTOR, which are crucial for HIF-1α stabilization and activity.[3] This leads to a significant reduction in HIF-1α protein levels and its transcriptional activity.

Suppression of VEGF Expression

VEGF is a potent mitogen for endothelial cells and a key driver of angiogenesis. The inhibition of the PI3K/Akt/mTOR pathway by SF1126 directly results in the decreased expression and secretion of VEGF by tumor cells.[5] This reduction in VEGF levels starves the tumor of its blood supply, thereby inhibiting its growth.

Quantitative Data on Anti-Angiogenic Effects

Preclinical studies have provided significant quantitative evidence of SF1126's anti-angiogenic efficacy.

| Parameter | Tumor Model | Treatment | Result | Reference |

| Microvessel Density (MVD) | LN229 Glioma Xenograft | 50 mg/kg SF1126 | 72% decrease in MVD compared to control. | [4] |

| HIF-1α Transcriptional Activity | LN229 Glioma Cells | SF1126 | 90% suppression of HIF-1α transcription under hypoxic conditions. | [4] |

| Tumor Growth Inhibition | Renal Cell Carcinoma (Caki and 786-0) Xenografts | 25 mg/kg SF1126 (s.c., 3x/week for 3 weeks) | >90% inhibition of tumor growth. | [3] |

| Metastatic Nodule Reduction | B16F10 Melanoma | 50 mg/kg SF1126 | 60% reduction in metastatic nodules in the lungs. | [6] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-angiogenic effects of SF1126.

In Vivo Tumor Growth and Angiogenesis Model

This protocol describes a typical xenograft study to assess the in vivo efficacy of SF1126.

Protocol:

-

Cell Culture: Culture human renal cell carcinoma (e.g., 786-0 or Caki) cells in appropriate media.

-

Animal Model: Use athymic nude mice (6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 tumor cells into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups. Administer SF1126 (e.g., 25 mg/kg) subcutaneously three times a week. The control group receives a vehicle control.[3]

-

Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²)/2.

-

Endpoint: At the end of the study (e.g., 3 weeks), euthanize the mice and excise the tumors.[3]

-

Tissue Processing: Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemistry. Snap-freeze the remaining tissue for protein analysis.

Western Blot for HIF-1α Stabilization

This protocol details the detection of HIF-1α protein levels in tumor cells treated with SF1126.

Protocol:

-

Cell Culture and Treatment: Plate tumor cells (e.g., LN229 glioma cells) and allow them to adhere. Induce hypoxia (e.g., 1% O₂) and treat with SF1126 at various concentrations for a specified time (e.g., 4-6 hours).

-

Protein Extraction: Prepare nuclear extracts from the cells, as stabilized HIF-1α translocates to the nucleus.[7] Keep samples on ice to prevent protein degradation.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-105) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., Lamin B1 for nuclear extracts).

Immunofluorescence for Microvessel Density (CD31 Staining)

This protocol describes the staining of tumor sections to visualize and quantify blood vessels.

Protocol:

-

Tissue Sectioning: Cut 5 µm sections from formalin-fixed, paraffin-embedded tumor tissues.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 (PECAM-1) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rat IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields per tumor section.[6]

Conclusion

SF1126 represents a significant advancement in the development of targeted anti-cancer therapies. Its dual mechanism of inhibiting tumor cell proliferation and survival, coupled with its potent anti-angiogenic effects, makes it a compelling candidate for further clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of SF1126 in the context of tumor angiogenesis. As our understanding of the intricate signaling networks driving cancer progression deepens, targeted agents like SF1126 will undoubtedly play an increasingly important role in the future of oncology.

References

- 1. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semafore Pharmaceuticals, Inc.'s SF1126 Exhibits Antitumor and Antiangiogenic Activity - BioSpace [biospace.com]

- 3. Pan-PI-3 kinase inhibitor SF1126 shows antitumor and antiangiogenic activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. SF1126, Semafore Pharmaceuticals, Inc.'s PI3 Kinase Inhibitor, Found to Block Angiogenic Signaling From Both VEGF and Bv8 in Multiple Cell Line - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. emulatebio.com [emulatebio.com]

SF1126: A Dual PI3K/BRD4 Inhibitor for Colorectal Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, with a pressing need for novel therapeutic strategies, particularly for chemoresistant tumors.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in CRC, making it a key target for drug development.[1][3][4] Additionally, the bromodomain-containing protein 4 (BRD4) has emerged as a critical oncogenic driver in CRC.[1][2] SF1126 is a novel dual inhibitor that uniquely targets both the PI3K/Akt/mTOR and BRD4 pathways.[1][2][5] This technical guide provides an in-depth overview of SF1126, its mechanism of action, and its preclinical efficacy in colorectal cancer models, offering valuable insights for researchers and drug development professionals.

SF1126 is a prodrug composed of the pan-PI3K inhibitor LY294002 conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide.[1][6] This RGD motif targets integrins, which are often overexpressed on tumor vasculature, thereby enhancing the delivery and accumulation of the active compound within the tumor microenvironment.[1][6][7] Upon cellular uptake, SF1126 is hydrolyzed, releasing its active metabolite to exert its anti-cancer effects.[8][9]

Mechanism of Action

SF1126 exhibits a multi-faceted mechanism of action against colorectal cancer cells, primarily through the dual inhibition of the PI3K/Akt/mTOR and BRD4 signaling pathways, coupled with the unique activation of p38 MAP kinase.[1][2][10]

Dual Inhibition of PI3K/Akt/mTOR and BRD4 Signaling

SF1126 effectively blocks the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[1][2] This inhibition leads to decreased phosphorylation of key downstream effectors such as Akt and S6K1.[1] Concurrently, SF1126 targets BRD4, a key epigenetic reader, resulting in the downregulation of critical BRD4 target genes, including the proto-oncogene Myc and cell cycle regulator Cyclin D1.[1][2] The simultaneous blockade of these two major oncogenic pathways contributes to the potent anti-proliferative and pro-apoptotic effects of SF1126 in colorectal cancer cells.[1]

Activation of p38 Signaling

A distinctive feature of SF1126 is its ability to activate the p38 MAP kinase signaling pathway.[1][2][10] This activation appears to be a unique action of SF1126, as it is not observed with the combination of individual PI3K and BRD4 inhibitors.[2] The activation of p38 signaling has been shown to contribute to the cytotoxic and pro-apoptotic effects of SF1126 in CRC cells.[1][2][10]

Caption: Mechanism of action of SF1126 in colorectal cancer cells.

Preclinical Efficacy in Colorectal Cancer Models

In vitro and in vivo studies have demonstrated the potent anti-cancer activity of SF1126 in colorectal cancer models.

In Vitro Studies

SF1126 has been shown to potently inhibit the survival, proliferation, and cell cycle progression of the HT-29 human colorectal cancer cell line and primary human colon cancer cells.[1][2] Notably, SF1126 was non-cytotoxic to normal colon epithelial cells.[1] Treatment with SF1126 induces G1-S phase cell cycle arrest and triggers significant apoptosis in CRC cells.[1]

Table 1: In Vitro Activity of SF1126 in HT-29 Colorectal Cancer Cells

| Parameter | Concentration | Duration | Effect | Reference |

| Cell Viability (MTT Assay) | 1-10 µM | 72-96 h | Concentration- and time-dependent inhibition | [11][12] |

| IC50 | ~1-5 µM | 72-96 h | Half-maximal inhibitory concentration | [11][12] |

| Colony Formation (Soft Agar Assay) | 1-10 µM | 10 days | Significant decrease in viable colonies | [11][12] |

| Proliferation (BrdU Assay) | 1-10 µM | - | Concentration-dependent inhibition | [11][12] |

| Cell Cycle | 5-10 µM | - | Increased G0/G1 phase, decreased S and G2/M phases (G1-S arrest) | [1][11] |

| Apoptosis (TUNEL Assay) | 1-10 µM | - | Increased TUNEL fluorescence intensity | [12] |

| Apoptosis (Caspase Activity) | 1-10 µM | - | Dose-dependent increase in caspase-3 and -9 activities | [2] |

In Vivo Studies

In a HT-29 xenograft mouse model, subcutaneous administration of well-tolerated doses of SF1126 significantly inhibited tumor growth.[1][2][10] This demonstrates the potential of SF1126 as an effective anti-tumor agent in a preclinical in vivo setting.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of SF1126 in colorectal cancer research.

Cell Culture

The human colorectal adenocarcinoma cell line HT-29 is a commonly used model for studying the effects of SF1126.[1][13] These cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[14]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[15]

-

Cell Plating: Seed cells in a 96-well plate at a density of 2,500-10,000 cells/well and incubate overnight.[16]

-

Treatment: Treat cells with varying concentrations of SF1126 for the desired duration (e.g., 24-96 hours).[16]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[15]

Colony Formation Assay (Soft Agar Assay)

This assay measures the ability of single cells to grow into colonies, an indicator of tumorigenicity.

-

Base Agar Layer: Prepare a base layer of 0.5-0.8% agar in culture medium in 6-well plates or 35 mm dishes.[10][17]

-

Cell Suspension: After treatment with SF1126, resuspend cells in a top layer of 0.3-0.4% agar in culture medium.[10]

-

Plating: Plate the cell-agar suspension on top of the base layer.

-

Incubation: Incubate at 37°C for 10-21 days, feeding the cells 1-2 times per week with culture medium.[10][18]

-

Staining and Counting: Stain the colonies with crystal violet and count them using a dissecting microscope.[10][18]

Cell Proliferation Assay (BrdU Incorporation Assay)

This assay measures DNA synthesis as an index of cell proliferation.

-

Cell Plating and Treatment: Plate and treat cells with SF1126 as for the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to the cells and incubate for 1-4 hours at 37°C.[12][16][19]

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.[16][20]

-

Immunodetection: Add an anti-BrdU primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20]

-

Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm.[19]

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[21][22]

-

Sample Preparation: Prepare cells or tissue sections on slides.

-

Fixation and Permeabilization: Fix the samples with paraformaldehyde and permeabilize with a detergent like Triton X-100.[4][23]

-

TUNEL Reaction: Incubate the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.[21]

-

Visualization: Visualize the labeled apoptotic cells using fluorescence microscopy.[22]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample, such as those involved in the PI3K/Akt/mTOR pathway.[24][25]

-

Protein Extraction: Lyse SF1126-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Myc, Cyclin D1) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.

HT-29 Xenograft Mouse Model

This in vivo model is used to assess the anti-tumor efficacy of SF1126.

-

Cell Implantation: Subcutaneously inject HT-29 cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[13][14]

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment: Administer SF1126 or vehicle control to the mice via a suitable route (e.g., subcutaneous injection).[1]

-

Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: Experimental workflow for preclinical evaluation of SF1126.

Conclusion

SF1126 represents a promising therapeutic agent for colorectal cancer due to its novel dual-inhibitory mechanism targeting both the PI3K/Akt/mTOR and BRD4 pathways, as well as its unique ability to activate p38 signaling. Its targeted delivery system via RGD peptide conjugation enhances its potential for clinical translation. The preclinical data summarized in this guide highlight the potent anti-tumor activity of SF1126 and provide a solid foundation for further investigation and development. The detailed experimental protocols offer a practical resource for researchers aiming to explore the therapeutic potential of SF1126 and similar targeted therapies in colorectal cancer.

References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 7. cellgs.com [cellgs.com]

- 8. medkoo.com [medkoo.com]

- 9. Facebook [cancer.gov]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 13. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 14. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]

- 18. millerlaboratory.org [millerlaboratory.org]

- 19. assaygenie.com [assaygenie.com]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Conversion of SF1126 to LY294002

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF1126 is a novel, water-soluble prodrug of LY294002, a potent pan-phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] The clinical utility of LY294002 has been hampered by its poor solubility and unfavorable pharmacokinetic profile.[3][4][5] SF1126 was designed to overcome these limitations by conjugating LY294002 to a targeting peptide, thereby enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the conversion of SF1126 to its active form, LY294002, focusing on the underlying mechanism, relevant quantitative data, and the experimental methodologies used for its characterization.

Introduction: The Rationale for a Prodrug Approach

LY294002 is a well-characterized inhibitor of all PI3K isoforms and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][4] However, its inherent insolubility and short in vivo half-life have prevented its development as a clinical therapeutic.[3][4] The development of SF1126 as a prodrug represents a strategic approach to improve the druggability of LY294002.[1][2] SF1126 is a conjugate of LY294002 (referred to as SF1101 in some literature) with an Arg-Gly-Asp-Ser (RGDS) tetrapeptide (referred to as SF1174).[6] This design not only enhances water solubility but also facilitates targeted delivery to integrin-expressing tumor cells and vasculature.[2][6]

The Conversion Mechanism: Hydrolysis

The conversion of the inactive prodrug SF1126 to the active inhibitor LY294002 occurs through a spontaneous hydrolysis reaction. This cleavage takes place at physiological pH, leading to the liberation of LY294002 and the RGDS targeting peptide.[7] The precise kinetics of this conversion are crucial for determining the pharmacokinetic profile and therapeutic window of SF1126. While specific rate constants for the hydrolysis of SF1126 are not extensively reported in publicly available literature, in vitro studies have confirmed that the conversion occurs at a controlled rate, allowing for a sustained release of the active compound.[7]

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacokinetics of SF1126 and its conversion products from a Phase I clinical trial in patients with advanced solid tumors and B-cell malignancies.

Table 1: Pharmacokinetic Parameters of SF1126 and its Metabolites (Cycle 1)

| Analyte | Dose Range (mg/m²) | Mean Cmax (ng/mL) | Mean AUC₀₋t (ng·h/mL) | Mean t½ (h) |

| SF1126 (Prodrug) | 90 - 1110 | 67 - 1304 | 41 - 1036 | 0.3 - 4.4 |

| SF1101 (LY294002) | 90 - 1110 | 579 - 7430 | 1052 - 25786 | 1.0 - 2.4 |

| SF1174 (RGDS Peptide) | 90 - 1110 | 214 - 7979 | 253 - 25564 | Not Reported |

Data compiled from a Phase I clinical study.[4] Cmax: Maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Half-life.

Table 2: In Vitro Cytotoxicity of SF1126 and LY294002 in Multiple Myeloma Cell Lines

| Cell Line | SF1126 IC₅₀ (µM) | LY294002 (SF1101) IC₅₀ (µM) |

| MM.1S | 8.89 | 7.174 |

| MM.1R | 11.67 | 9.04 |

| RPMI 8226 | 11.90 | 5.83 |

IC₅₀ values were determined after 48 hours of treatment.[7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the analysis of SF1126 conversion are often proprietary and not fully disclosed in publications. However, based on the available literature, the following outlines the general methodologies employed.

In Vitro Cleavage Assay

Objective: To determine the rate and extent of SF1126 conversion to LY294002 under physiological conditions.

General Protocol:

-

A stock solution of SF1126 is prepared in an appropriate solvent.

-

The stock solution is diluted in a buffer solution mimicking physiological pH (e.g., phosphate-buffered saline, pH 7.4).

-

The reaction mixture is incubated at 37°C.

-

Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The reaction is quenched, typically by the addition of an organic solvent or acidification.

-

The concentrations of remaining SF1126 and the newly formed LY294002 in each aliquot are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The data is then used to calculate the rate of hydrolysis.

Note: A study mentioned that the spontaneous conversion of SF1126 to SF1101 was determined at neutral pH 7.0 using liquid chromatography-mass spectrometry analysis, and the conversion rate was found to be similar to a control prodrug. However, specific details of the protocol were not provided.

Pharmacokinetic Analysis in Plasma

Objective: To quantify the concentrations of SF1126, LY294002 (SF1101), and the RGDS peptide (SF1174) in plasma samples from preclinical or clinical studies.

General Protocol:

-

Sample Collection: Blood samples are collected from subjects at predetermined time points following the administration of SF1126. Plasma is isolated by centrifugation.

-

Sample Preparation: Plasma samples typically undergo protein precipitation to remove larger molecules that can interfere with the analysis. This is often achieved by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.

-

Internal Standard: A known concentration of a stable isotope-labeled internal standard for each analyte is added to the samples to ensure accurate quantification.

-

LC-MS/MS Analysis: The prepared samples are injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatography: The analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid to improve ionization.

-

Mass Spectrometry: The separated analytes are ionized (e.g., using electrospray ionization) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard to ensure selectivity and accurate quantification.

-

-

Data Analysis: The concentration of each analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes.

Note: A Phase I clinical trial reported that plasma samples were analyzed for SF1126, SF1101, and SF1174 using validated methods developed and run at a specialized laboratory.[4] However, the specific parameters of the LC-MS/MS method were not detailed.

Mandatory Visualizations

Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.

Experimental Workflow

Caption: General experimental workflows for in vitro and in vivo analysis of SF1126 conversion.

Logical Relationship

Caption: The conversion of the SF1126 prodrug into its active components via hydrolysis.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of pan-PI3-kinase inhibitor SF1126 in trastuzumab-sensitive and trastuzumab-resistant HER2-over-expressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. In vitro cleavage efficiency of sgRNAs correlates with functional genome editing in target cells [takarabio.com]

The Dual PI3K/BRD4 Inhibitor SF1126: A Technical Guide to its Impact on Cancer Cell Cycle Progression

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SF1126, a first-in-class dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4), with a specific focus on its effects on cell cycle progression in cancer cells. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

SF1126 is a novel small molecule inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. By targeting two critical oncogenic pathways, the PI3K/Akt/mTOR signaling cascade and the BRD4-mediated transcriptional regulation of key oncogenes, SF1126 effectively halts cancer cell growth. A primary mechanism through which SF1126 exerts its anti-tumor activity is the induction of cell cycle arrest, predominantly at the G0/G1 phase. This guide will detail the molecular pathways affected by SF1126, present quantitative data on its cell cycle effects, and provide comprehensive experimental protocols for researchers to investigate these effects in their own models.

Core Mechanism of Action: Dual Inhibition of PI3K and BRD4

SF1126 is a prodrug of LY294002, a well-characterized pan-PI3K inhibitor, conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide. This design enhances its solubility and facilitates targeted delivery to tumors.[1] Its dual-inhibitory function is central to its efficacy.

-

PI3K Pathway Inhibition : The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[2] SF1126, by inhibiting PI3K, prevents the phosphorylation and activation of Akt, a key downstream effector.[3][4] This leads to the reduced activity of mTOR and other downstream targets that are crucial for cell cycle progression.

-

BRD4 Inhibition : BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, recognizing acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, including c-Myc and Cyclin D1.[2] SF1126's ability to also inhibit BRD4 leads to the transcriptional repression of these critical cell cycle regulators.[2][5]

The convergence of these two inhibitory activities results in a potent blockade of the G1 to S phase transition, forcing cancer cells into a state of growth arrest.

Caption: SF1126 dual-inhibition signaling pathway.

Quantitative Analysis of SF1126-Induced Cell Cycle Arrest

Treatment of cancer cells with SF1126 leads to a significant alteration in the distribution of cells across the different phases of the cell cycle. As demonstrated in colorectal cancer (CRC) cell lines such as HT-29, SF1126 induces a robust G0/G1 phase arrest.[1][5] This effect is dose-dependent and results in a concomitant decrease in the proportion of cells in the S and G2/M phases.[1][5]

| Treatment Group | Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Control | HT-29 | 0 | Baseline | Baseline | Baseline | [1][5] |

| SF1126 | HT-29 | 5 | Significantly Increased | Decreased | Decreased | [1][5] |

| SF1126 | HT-29 | 10 | Significantly Increased | Decreased | Decreased | [1][5] |

Note: The term "Significantly Increased" and "Decreased" are used as reported in the source literature, which indicates a statistically significant shift in cell cycle phase distribution as determined by Propidium Iodide Flow Cytometry (PI-FACS) analysis. The precise baseline percentages can vary between experiments.

Detailed Experimental Protocols

Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with SF1126 using PI staining followed by flow cytometry.

References

- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 2. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]

The Dual-Action Anti-Proliferative Power of SF1126: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the anti-proliferative effects of SF1126, a novel dual inhibitor targeting key oncogenic pathways. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways modulated by this promising anti-cancer agent.

Introduction: A Dual-Pronged Attack on Cancer

SF1126 is a rationally designed small-molecule prodrug that uniquely combines the inhibitory activities of a pan-Phosphoinositide 3-kinase (PI3K) inhibitor, LY294002, with a Bromodomain-containing protein 4 (BRD4) inhibitor.[1][2] The molecule is conjugated to an Arg-Gly-Asp-Ser (RGDS) peptide, which targets integrins often overexpressed on tumor vasculature and cancer cells, thereby enhancing drug delivery and concentrating its therapeutic effect at the tumor site.[2][3][4] Upon cell entry, SF1126 is hydrolyzed to its active form, SF1101 (LY294002), which proceeds to inhibit the PI3K/Akt/mTOR signaling cascade and the transcriptional activity of BRD4.[5] This dual inhibition strategy effectively disrupts two of the most critical pathways involved in cancer cell proliferation, survival, and growth.

Quantitative Anti-Proliferative Effects of SF1126

The efficacy of SF1126 has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from preclinical studies, highlighting its potent anti-proliferative and anti-tumor activities.

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| SUDHL-4 | B-cell Non-Hodgkin's Lymphoma | Apoptosis | IC50 | < 4µM | [6] |

| TMD-8 | B-cell Non-Hodgkin's Lymphoma | Apoptosis | IC50 | < 4µM | [6] |

| SUDHL-4 | B-cell Non-Hodgkin's Lymphoma | Proliferation | IC50 | 3.28µM | [6] |

| TMD-8 | B-cell Non-Hodgkin's Lymphoma | Proliferation | IC50 | 1.47µM | [6] |

| A673 | Ewing Sarcoma | Cell Survival | IC50 | 6.7 µM | [7] |

| EWS502 | Ewing Sarcoma | Cell Survival | IC50 | 13.9 µM | [7] |

| SK-N-MC | Ewing Sarcoma | Cell Survival | IC50 | 11.4 µM | [7] |

| SK-PN-DW | Ewing Sarcoma | Cell Survival | IC50 | 13.4 µM | [7] |

| MM.1S | Multiple Myeloma | Apoptosis (Cleaved Caspase-3) | % Positive Cells (5µM) | 8.3% (1.4-fold increase) | [8] |

| MM.1S | Multiple Myeloma | Apoptosis (Cleaved Caspase-3) | % Positive Cells (50µM) | 11.4% (1.9-fold increase) | [8] |

| MM.1R | Multiple Myeloma | Apoptosis (Cleaved Caspase-3) | % Positive Cells (5µM) | 3-fold increase | [8] |

| MM.1R | Multiple Myeloma | Apoptosis (Cleaved Caspase-3) | % Positive Cells (50µM) | 2.7-fold increase | [8] |

Table 1: In Vitro Anti-Proliferative and Apoptotic Activity of SF1126

| Xenograft Model | Cancer Type | Treatment Dose & Schedule | Metric | Result | Reference |

| HT-29 | Colorectal Cancer | 20 or 50 mg/kg, subcutaneous, daily | Tumor Growth Inhibition | Significant inhibition | [1][2] |

| MM.1R | Multiple Myeloma | Not specified | Tumor Volume Growth Inhibition | >90% inhibition | [8][9] |

| MM.1R | Multiple Myeloma | Not specified | Cellular Proliferation (PCNA) | Significant reduction (25% vs 7% in controls) | [8] |

| (12)V-Ha-Ras Tg | Glioma | Not specified | Tumor Growth | Inhibition of pre-established subcutaneous tumors | [10] |

| LLC | Lewis Lung Carcinoma | 50 mg/kg, 3 times a week | Tumor Growth | Significant blockade | [11] |

| B16F10 | Melanoma | Not specified | Metastatic Nodules in Lungs | 60% reduction | [11] |

| A673 | Ewing Sarcoma | 50 mg/kg, 6 days a week for 30 days | Tumor Volume | Significant reduction | [7][12] |

| Renal Cell Carcinoma | Renal Cell Carcinoma | 20 mg/kg, i.v., 3x/week (with rapamycin) | Tumor Volume | 54% regression | [13] |

Table 2: In Vivo Anti-Tumor Efficacy of SF1126

Core Signaling Pathways Modulated by SF1126

SF1126 exerts its anti-proliferative effects by concurrently inhibiting the PI3K-Akt-mTOR and BRD4 signaling pathways, while also activating the p38 MAPK pathway in some contexts.

Inhibition of the PI3K-Akt-mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. SF1126, through its active metabolite, inhibits all isoforms of PI3K, leading to a downstream cascade of effects.[5] This inhibition prevents the phosphorylation and activation of Akt, which in turn leads to the deactivation of mTORC1 and mTORC2.[1][6] The consequences of this blockade include decreased protein synthesis, cell growth, and proliferation, as well as the induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by SF1126.

Downregulation of BRD4 and Target Gene Expression

BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters, driving the expression of key oncogenes such as c-Myc and Cyclin D1.[1][2] SF1126 has been shown to inhibit the interaction of BRD4 with acetylated histones, leading to the downregulation of these critical target genes.[14] This results in cell cycle arrest and a reduction in cell proliferation.

Caption: Downregulation of BRD4 target genes by SF1126.

Activation of p38 Signaling

Interestingly, in colorectal cancer cells, SF1126 has been observed to activate the p38 MAPK signaling pathway.[1][2] The activation of p38 has been linked to the induction of apoptosis in these cells.[2] This suggests a third, pro-apoptotic mechanism of action for SF1126 in certain cancer types.

Caption: Activation of pro-apoptotic p38 signaling by SF1126.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the anti-proliferative effects of SF1126.

Cell Viability and Proliferation Assays

a) MTT Assay:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of SF1126 (e.g., 0.1 to 50 µM) or vehicle control for 48-72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

b) BrdU Incorporation ELISA:

-

Culture cells in 96-well plates and treat with SF1126 as described for the MTT assay.

-

During the final 2-4 hours of treatment, add BrdU (5-bromo-2'-deoxyuridine) to each well.

-

Fix the cells and detect incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase substrate according to the manufacturer's instructions (e.g., Roche Cell Proliferation ELISA, BrdU kit).

-

Measure the absorbance to quantify cell proliferation.

Apoptosis Assays

a) TUNEL Staining:

-

Grow cells on coverslips and treat with SF1126.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using an in situ cell death detection kit (e.g., from Roche) to label DNA strand breaks.

-

Counterstain nuclei with DAPI.

-

Visualize and quantify apoptotic cells using fluorescence microscopy.

b) Cleaved Caspase-3 Immunostaining:

-

Following SF1126 treatment, fix and permeabilize cells as described above.

-

Incubate with a primary antibody against cleaved caspase-3.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Analyze the percentage of positive cells by flow cytometry or fluorescence microscopy.

Western Blotting for Signaling Pathway Analysis

-

Treat cells with SF1126 for the desired time points.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, c-Myc, Cyclin D1, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Tumor Model

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HT-29 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer SF1126 (e.g., 20-50 mg/kg) or vehicle control via a specified route (e.g., subcutaneous or intravenous injection) and schedule (e.g., daily or 3-5 times per week).

-

Measure tumor volume and body weight regularly (e.g., every 3-4 days).

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

References

- 1. Dual PI3K-BRD4 Inhibitor SF1126 Inhibits Colorectal Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. escholarship.org [escholarship.org]

- 8. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An integrin-targeted, pan-isoform, phosphoinositide-3 kinase inhibitor, SF1126, has activity against multiple myeloma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-tumor effect of a novel PI3-kinase inhibitor, SF1126, in (12) V-Ha-Ras transgenic mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Augmented Antitumor Activity for Novel Dual PI3K/BDR4 Inhibitors, SF2523 and SF1126 in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fiercehealthcare.com [fiercehealthcare.com]

- 14. aacrjournals.org [aacrjournals.org]

SF1126: A Technical Guide to its Apoptosis-Inducing Mechanism in Tumor Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SF1126 is a novel, first-in-class dual inhibitor that targets both the Phosphoinositide 3-Kinase (PI3K) superfamily and the Bromodomain-containing protein 4 (BRD4).[1] Structurally, SF1126 is a water-soluble prodrug composed of the pan-PI3K inhibitor LY294002 conjugated to a synthetic Arg-Gly-Asp-Ser (RGDS) peptide.[2] This peptide moiety facilitates targeted delivery to tumor cells and vasculature by binding to specific integrins.[2][3] Upon hydrolysis under physiological conditions, SF1126 releases its active compound, which potently inhibits all Class I isoforms of PI3K (α, β, δ, γ) and other superfamily members like mTOR.[4] By disrupting the constitutively active PI3K/Akt/mTOR survival pathway and downregulating BRD4-dependent oncogenes, SF1126 effectively shifts the cellular balance towards programmed cell death, making it a promising agent in oncology. This document provides a detailed technical overview of the molecular mechanisms by which SF1126 induces apoptosis, summarizes key quantitative data, and outlines relevant experimental protocols.

Core Mechanism of Action

SF1126 exerts its pro-apoptotic effects primarily through the dual inhibition of two critical oncogenic pathways: PI3K/Akt/mTOR and BRD4.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.

-

PI3K Inhibition: Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). SF1126, by inhibiting PI3K, blocks this conversion, leading to reduced levels of the second messenger PIP3.

-

Downregulation of Akt Activity: The reduction in PIP3 prevents the recruitment and subsequent phosphorylation of the serine/threonine kinase Akt (Protein Kinase B) at the plasma membrane. This leads to a significant decrease in activated, phosphorylated Akt (p-Akt).[3]

-

Suppression of Downstream Effectors: The lack of p-Akt activity affects numerous downstream targets that promote cell survival. Key consequences include:

-

Inhibition of mTOR: Akt can activate the mammalian Target of Rapamycin (mTOR) complex, a key regulator of cell growth and proliferation. SF1126 suppresses this activation.[1]

-

Modulation of Bcl-2 Family Proteins: Activated Akt normally phosphorylates and inactivates pro-apoptotic proteins such as Bad and Bax, while promoting the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][4] SF1126-mediated inhibition of Akt reverses these effects, tipping the balance in favor of apoptosis.

-

Inhibition of BRD4

Recent studies have identified SF1126 as a dual PI3K/BRD4 inhibitor.[1][2] BRD4 is an epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes.

-

Displacement from Chromatin: The active moiety of SF1126 (LY294002) binds to BRD4, displacing it from the transcriptional start sites of its target genes.[2]

-

Downregulation of Oncogenes: This displacement leads to the transcriptional repression of critical pro-proliferative and anti-apoptotic genes, most notably MYC and Cyclin D1.[1][5] The downregulation of these proteins contributes to cell cycle arrest and apoptosis.

Activation of p38 Signaling

In some cancer types, such as colorectal cancer, SF1126 has been shown to induce apoptosis through the activation of the p38 MAP kinase pathway.[5] This action appears to be unique to SF1126 and not a general feature of combined PI3K and BRD4 inhibition, suggesting an additional mechanism contributing to its cytotoxicity.[5]

Caption: SF1126 signaling pathways leading to apoptosis and cell cycle arrest.

Quantitative Data Summary

The efficacy of SF1126 has been quantified in various preclinical models. The tables below summarize its inhibitory concentration (IC50) for cell proliferation and its capacity to induce apoptosis in different tumor cell lines.

Table 1: IC50 Values of SF1126 for Cell Proliferation

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| SUDHL-4 | GCB-DLBCL* | 3.28 | [6] |

| TMD-8 | ABC-DLBCL* | 1.47 | [6] |

| Hep3B | Hepatocellular Carcinoma | 5.05 | [1] |

| HepG2 | Hepatocellular Carcinoma | 6.89 | [1] |

| SK-Hep1 | Hepatocellular Carcinoma | 3.14 | [1] |

| Huh7 | Hepatocellular Carcinoma | 2.14 | [1] |

*Diffuse Large B-cell Lymphoma (Germinal Center B-cell-like / Activated B-cell-like)

Table 2: Apoptosis Induction by SF1126 in B-NHL Cell Lines

| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) | Reference |

|---|---|---|---|---|

| SUDHL-4 | SF1126 | 50 | 25% | [6] |

| SUDHL-4 | CAL-101 (p110δ inhibitor) | 50 | 12% | [6] |

| TMD-8 | SF1126 | 20 | 20% | [6] |

| TMD-8 | CAL-101 (p110δ inhibitor) | 20 | 6% |[6] |

Experimental Protocols & Workflows

The following sections detail the methodologies for key experiments used to characterize the pro-apoptotic role of SF1126.

Western Blot for Phospho-Akt (p-Akt) Inhibition

This protocol is used to quantify the inhibition of Akt activation by measuring the levels of Akt phosphorylated at key residues (e.g., Ser473, Thr308) relative to total Akt.

Methodology:

-

Cell Culture and Treatment: Plate tumor cells and grow to 70-80% confluency. Treat cells with varying concentrations of SF1126 (e.g., 0.5-10 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 8, 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.

-